N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)pyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a sulfonamide derivative with a pyrimidine ring and a pyrazole ring. Sulfonamides are a group of compounds known for their antibacterial properties . Pyrimidines and pyrazoles are nitrogen-containing heterocycles that are often found in biologically active compounds .
Molecular Structure Analysis
The compound likely contains one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which could potentially coordinate to a metal .Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
Sulfonamide compounds, including those structurally related to N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)pyridine-3-sulfonamide, have been extensively studied for their antibacterial properties. The synthesis of novel heterocyclic compounds containing a sulfonamido moiety has been aimed at developing new antibacterial agents. These compounds include pyran, pyridine, pyridazine, pyrazole, oxazole, pyrimidine, and thiazine derivatives. Some of these compounds exhibited high antibacterial activity, highlighting the potential of sulfonamide-based heterocycles as antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Antimicrobial and Anticancer Agents
Sulfonamide-based hybrid compounds have been explored for a wide range of pharmacological activities, including antimicrobial and anticancer effects. The design and development of two-component sulfonamide hybrids, incorporating various pharmacologically active scaffolds such as coumarin, indole, and pyrazole, have been reviewed for their synthesis and biological activity. These efforts underscore the versatility of sulfonamides in drug design and the potential to develop effective therapeutic agents against various diseases (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).
Selective Synthesis of Heterocyclic Sulfonamides
The selective synthesis of heterocyclic sulfonamides, including sulfonyl fluorides and sulfonamides, through a parallel medicinal chemistry protocol demonstrates the utility of sulfur-functionalized reagents. This approach facilitates rapid access to various heterocyclic sulfonyl compounds, showcasing the adaptability of sulfonamide chemistry for medicinal applications and the synthesis of potentially biologically active molecules (Tucker, Chenard, & Young, 2015).
Anticancer and Anti-5-Lipoxygenase Agents
Sulfonamide derivatives, particularly pyrazolopyrimidines, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These studies highlight the therapeutic potential of sulfonamide compounds in cancer treatment and their role in inhibiting enzymes involved in inflammatory processes (Rahmouni et al., 2016).
Eigenschaften
IUPAC Name |
N-[2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O2S/c1-12-8-13(2)23(22-12)16-9-15(19-11-20-16)18-6-7-21-26(24,25)14-4-3-5-17-10-14/h3-5,8-11,21H,6-7H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVCYLNOSCTNPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NCCNS(=O)(=O)C3=CN=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)pyridine-3-sulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.